molecular formula C15H10ClF3O B1327941 2'-Chloro-3-(3,4,5-trifluorophenyl)propiophenone CAS No. 898778-24-0

2'-Chloro-3-(3,4,5-trifluorophenyl)propiophenone

Cat. No.: B1327941
CAS No.: 898778-24-0
M. Wt: 298.68 g/mol
InChI Key: GSQNLALRDPNNRW-UHFFFAOYSA-N
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Description

2’-Chloro-3-(3,4,5-trifluorophenyl)propiophenone is an organic compound with the molecular formula C15H10ClF3O. It is characterized by the presence of a chlorophenyl group and a trifluorophenyl group attached to a propiophenone backbone. This compound is often used in various chemical syntheses and research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Chloro-3-(3,4,5-trifluorophenyl)propiophenone typically involves the reaction of 2-chlorobenzoyl chloride with 3,4,5-trifluorophenylacetylene in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2’-Chloro-3-(3,4,5-trifluorophenyl)propiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2’-Chloro-3-(3,4,5-trifluorophenyl)propiophenone is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’-Chloro-3-(3,4,5-trifluorophenyl)propiophenone involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to changes in their activity. The trifluorophenyl group enhances its binding affinity and specificity towards certain targets, while the chlorophenyl group can modulate its reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

    2’-Chloro-4’-fluoro-3-(3,4,5-trifluorophenyl)propiophenone: Similar structure with an additional fluorine atom.

    2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone: Contains multiple chlorine atoms and a trifluoromethyl group.

    3,4,5-Trifluorobenzenesulfonyl chloride: Contains a sulfonyl chloride group instead of a ketone.

Uniqueness

2’-Chloro-3-(3,4,5-trifluorophenyl)propiophenone is unique due to its specific combination of chlorophenyl and trifluorophenyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

1-(2-chlorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3O/c16-11-4-2-1-3-10(11)14(20)6-5-9-7-12(17)15(19)13(18)8-9/h1-4,7-8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSQNLALRDPNNRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCC2=CC(=C(C(=C2)F)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645020
Record name 1-(2-Chlorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898778-24-0
Record name 1-(2-Chlorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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